2,3,6,7,12,13-Hexabromotriptycene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,11,12,17,18-hexabromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRWLRSFZAHEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1Br)Br)C5=CC(=C(C=C35)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 2,3,6,7,12,13 Hexabromotriptycene
The synthesis of highly substituted triptycenes, such as the hexabromo- derivative, requires precise control over reaction conditions to achieve the desired regiochemistry and yield.
The journey to synthesizing complex triptycene (B166850) derivatives began with the first successful, albeit laborious, multi-step synthesis of the parent triptycene by Bartlett and co-workers in 1942, which utilized anthracene (B1667546) and 1,4-benzoquinone (B44022) as starting materials. nih.gov A more direct and efficient route was later established through the cycloaddition of benzyne (B1209423) to anthracene. nih.gov With the parent scaffold readily available, focus shifted to its functionalization. Early electrophilic substitution reactions, such as nitration, demonstrated that controlling the position and number of substituents on the triptycene's aromatic rings was a significant challenge. nih.gov These initial studies paved the way for the development of more sophisticated and regioselective halogenation protocols, including the targeted synthesis of polybrominated triptycenes.
The most straightforward method for preparing 2,3,6,7,12,13-hexabromotriptycene is the direct electrophilic bromination of the parent triptycene. This approach involves treating triptycene with a brominating agent in the presence of a catalyst to facilitate the substitution of hydrogen atoms on the aromatic rings with bromine.
Achieving regioselectivity in the exhaustive bromination of triptycene is critical. The use of an iron catalyst is a key strategy for this purpose. researchgate.net Iron, typically in the form of iron filings or an iron(III) salt, acts as a Lewis acid. researchgate.netnih.gov In the reaction mechanism, the iron catalyst polarizes the bromine molecule (Br₂), generating a potent electrophile (Br⁺). This electrophile then attacks the electron-rich benzene (B151609) rings of the triptycene scaffold. The inherent structure of the triptycene molecule directs the substitution to the available positions, and under forcing conditions, this leads to the formation of the thermodynamically stable, symmetrical 2,3,6,7,12,13-hexabromo isomer. This iron-catalyzed method is favored for its efficiency and ability to promote the desired high level of substitution. researchgate.netresearchgate.net
Researchers have developed optimized protocols to maximize the yield of this compound. A notable high-yield synthesis involves the direct, six-fold bromination of triptycene using elemental bromine with iron filings as the catalyst. researchgate.net This procedure successfully avoids the formation of potentially explosive nitro-containing intermediates that can arise in other electrophilic substitution pathways. researchgate.net The reaction is typically run until the desired level of bromination is achieved, resulting in a high yield of the target compound.
Table 1: Optimized Conditions for Direct Bromination
| Parameter | Value | Source(s) |
| Starting Material | Triptycene | researchgate.net |
| Reagent | Bromine (Br₂) | researchgate.net |
| Catalyst | Iron filings | researchgate.net |
| Reported Yield | 79% | researchgate.net |
Beyond the direct bromination of a pre-formed triptycene molecule, alternative strategies involve constructing the triptycene scaffold from already brominated precursors. One such innovative approach is the synthesis of a triphenylene-based triptycene through a zirconium-mediated biphenylation reaction. nih.gov This method builds the complex three-dimensional structure from smaller, functionalized units, offering a different route to the hexabrominated scaffold and potentially allowing for the creation of derivatives that are difficult to access through direct substitution. nih.gov
Due to the reaction conditions required for exhaustive bromination, the crude product often contains a mixture of partially brominated triptycenes and other byproducts. The high melting point and insolubility of this compound in many common solvents facilitate its purification. chemicalbook.com A common method involves simple filtration followed by washing with appropriate solvents, such as acetone (B3395972) or methanol/water mixtures, to remove more soluble impurities. chemicalbook.combeilstein-journals.org
Once purified, the compound is subjected to rigorous characterization to confirm its identity and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. The symmetrical nature of the 2,3,6,7,12,13-isomer gives rise to a relatively simple NMR spectrum, with solution ¹H and ¹³C NMR data being consistent with the expected structure. researchgate.net
Table 2: Characterization Data for this compound
| Property | Value/Technique | Source(s) |
| Molecular Formula | C₂₀H₈Br₆ | nih.gov |
| Molecular Weight | 727.71 g/mol | chemicalbook.com |
| Appearance | White to off-white solid | chemicalbook.com |
| Melting Point | >350 °C | chemicalbook.com |
| Confirmation | ¹H and ¹³C NMR Spectroscopy | researchgate.net |
| Structural Analysis | Single-Crystal X-ray Diffraction | nih.gov |
Advanced Derivatization Chemistry of 2,3,6,7,12,13 Hexabromotriptycene As a Versatile Synthon
Exploiting Carbon-Bromine Bonds for Subsequent Functionalization
The six carbon-bromine bonds on 2,3,6,7,12,13-hexabromotriptycene are the key to its synthetic utility. These bonds provide reactive sites for the introduction of a wide array of functional groups through modern synthetic methodologies. The primary strategies for functionalization revolve around palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are the most prominent methods for the derivatization of this compound. The efficiency and functional group tolerance of these reactions make them ideal for the exhaustive substitution of the bromine atoms, leading to highly symmetric, star-shaped molecules.
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. In the case of this compound, this reaction has been successfully employed to replace all six bromine atoms with new aryl groups. researchgate.netnih.gov This exhaustive substitution allows for the synthesis of π-extended triptycene (B166850) derivatives. researchgate.netnih.gov For instance, the reaction with specific boronic esters can introduce new functionalities, paving the way for more complex molecular structures. researchgate.net
A notable example is the coupling of hexabromotriptycene with 2-formylphenylboronic acid pinacol (B44631) ester, which proceeds in high yield to produce a hexasubstituted product. researchgate.net This transformation highlights the efficiency of the Suzuki-Miyaura reaction in creating intricate, functionalized triptycene scaffolds. The reaction conditions are typically robust, involving a palladium catalyst and a base to facilitate the coupling process. researchgate.netnih.gov
| Reactant | Boronic Ester/Acid | Catalyst System | Product | Yield (%) | Reference |
| This compound | 2-Formylphenylboronic acid pinacol ester | Not specified | Hexa(2-formylphenyl)triptycene | 93 | researchgate.net |
| This compound | 4-Methoxyphenylboronic acid | Not specified | Hexa(4-methoxyphenyl)triptycene | 88 | researchgate.net |
This table summarizes the Suzuki-Miyaura coupling reactions of this compound with different boronic esters/acids, showcasing the high efficiency of this method for C-C bond formation.
The formation of carbon-nitrogen bonds on the triptycene scaffold is effectively achieved through the Buchwald-Hartwig amination. This reaction is crucial for the synthesis of 2,3,6,7,12,13-hexaaminotriptycene (HAT), a key precursor for advanced materials. researchgate.netnih.gov The synthesis is typically a two-step process starting from this compound.
In the first step, a palladium-catalyzed cross-coupling reaction is performed with an amine surrogate, such as benzophenone (B1666685) imine. researchgate.net This is followed by hydrolysis of the resulting hexakis(diphenylmethylene)triptycene-hexamine intermediate to yield the target hexaaminotriptycene, which is often isolated as its more stable hexaammonium salt. researchgate.netnih.gov
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| 1 | This compound, Benzophenone imine | Pd₂(dba)₃, rac-BINAP, NaOtBu | N²,N³,N⁶,N⁷,N¹²,N¹³-Hexakis(diphenylmethylene)triptycene-2,3,6,7,12,13-hexamine | ~70 | researchgate.net |
| 2 | Hexakis(diphenylmethylene)triptycene-hexamine | Aqueous HCl | 2,3,6,7,12,13-Hexaammoniumtriptycene Hexachloride | ~91 | researchgate.net |
This table outlines the two-step synthesis of hexaammonium triptycene salt from this compound via a Buchwald-Hartwig-type amination, a critical pathway to functional amine-derived triptycenes.
Synthesis of Multifunctional Triptycene Building Blocks from this compound
The true value of this compound as a synthon is realized in its conversion to multifunctional building blocks. These molecules retain the rigid triptycene framework while presenting new reactive groups, enabling their use in the construction of larger, highly ordered supramolecular structures and porous materials.
Hexaaminotriptycene Derivatives: Precursors for Porous Frameworks
As detailed previously, 2,3,6,7,12,13-hexaaminotriptycene (HAT) is a highly valuable derivative synthesized from hexabromotriptycene. The six primary amine groups of HAT are nucleophilic and can readily undergo condensation reactions with various electrophiles to form a range of functional groups, including imines, benzimidazoles, benzotriazoles, and quinoxalines. researchgate.netnih.gov
This reactivity makes HAT an exceptional building block for the bottom-up synthesis of porous materials. The rigid, C₃-symmetric structure of the triptycene core directs the assembly of these materials into well-defined, three-dimensional networks with intrinsic porosity. These materials, which include hydrogen-bonded organic frameworks (HOFs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs), have shown significant promise. For example, porous salt frameworks constructed from HAT and chloride anions have demonstrated the ability to separate noble gases with high efficiency. researchgate.net The defined geometry of the HAT building block is crucial for creating uniform pores and channels within these frameworks, which is essential for applications in gas storage, separation, and catalysis. researchgate.netnih.gov
Hexahydroxytriptycene Derivatives: Scaffolds for Supramolecular Assemblies
The conversion of this compound to 2,3,6,7,12,13-hexahydroxytriptycene opens up a pathway to a class of molecules with significant potential in the construction of supramolecular assemblies. The hydroxyl groups can participate in strong hydrogen bonding interactions, directing the self-assembly of the triptycene units into well-defined, higher-order structures.
While a direct, one-step conversion of this compound to 2,3,6,7,12,13-hexahydroxytriptycene is challenging, it can be envisioned through multi-step synthetic sequences that are common in aromatic chemistry. A probable route involves a six-fold palladium-catalyzed borylation reaction to replace the bromine atoms with boronic ester groups. Subsequent oxidation of the boronic esters would then yield the desired hexahydroxytriptycene.
A key application of hydroxytriptycene derivatives is in the formation of crystalline, porous materials. For instance, hexa- and tetrahydroxytriptycene molecules have been shown to form a three-dimensional nanotube architecture when crystallized in the presence of bromide anions. mdpi.com The formation of this unique scaffold is driven by weak O–H∙∙∙Br⁻ hydrogen bonds. mdpi.com This demonstrates the profound impact of the hydroxyl functional groups in directing the solid-state packing of triptycene molecules, leading to materials with potential applications in areas such as molecular sieving and gas storage.
The table below summarizes the key features of hexahydroxytriptycene as a scaffold for supramolecular assemblies.
| Feature | Description | Reference |
| Functional Groups | Six hydroxyl (-OH) groups | |
| Key Interaction | Hydrogen Bonding (O-H···X) | mdpi.com |
| Supramolecular Structure | Three-dimensional nanotube architecture | mdpi.com |
| Driving Force | Weak O–H∙∙∙Br⁻ hydrogen bonds | mdpi.com |
Other Highly Substituted Triptycenes for Diverse Applications
The synthetic versatility of this compound extends beyond the synthesis of hexahydroxytriptycene. The bromine atoms can be replaced with a variety of other functional groups through palladium-catalyzed cross-coupling reactions, leading to a diverse range of highly substituted triptycenes with applications in materials science and molecular engineering.
One prominent example is the synthesis of 2,3,6,7,14,15-hexaaminotriptycene from this compound. This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction with a nitrogen-containing coupling partner, followed by a deprotection step. researchgate.net The resulting hexaaminotriptycene is a valuable monomer for the synthesis of porous organic polymers. These polymers exhibit high CO2 uptake and selectivity, making them promising materials for carbon capture and storage applications. researchgate.net
Furthermore, palladium-catalyzed coupling reactions can be used to introduce alkenyl groups. For instance, the six-fold coupling of the structurally related 2,3,6,7,10,11-hexabromotriphenylene (B1337539) with alkenylboronates or alkenylstannanes yields hexaalkenyltriphenylenes. nih.gov A similar reaction with this compound would lead to hexaalkenyltriptycenes , which could serve as monomers for polymerization or as building blocks for complex molecular architectures.
The rigid triptycene scaffold has also been functionalized to create molecular machines. While not directly starting from the hexabromo- derivative, the principles of functionalizing the triptycene core are transferable. For example, triptycene derivatives have been incorporated into molecular gears and brakes, where the rotational motion of the triptycene unit can be controlled. nih.gov The synthesis of such complex systems often relies on the precise installation of functional groups onto the triptycene framework, a task for which this compound is an ideal starting material.
The table below highlights some of the highly substituted triptycene derivatives obtained from or conceptually related to this compound and their applications.
| Derivative | Functional Groups | Synthetic Method | Potential Application | Reference |
| 2,3,6,7,14,15-Hexaaminotriptycene | -NH2 | Pd-catalyzed cross-coupling | Porous Organic Polymers for CO2 capture | researchgate.net |
| Hexaalkenyltriptycenes | -C=C-R | Pd-catalyzed cross-coupling | Monomers for polymers, Molecular architectures | nih.gov |
| Triptycene-based Molecular Gears | Various | Multi-step synthesis | Molecular Machines | nih.gov |
Applications of 2,3,6,7,12,13 Hexabromotriptycene and Its Derivatives in Contemporary Materials Science
Construction of Porous Organic Materials
The inherent rigidity and defined geometry of the triptycene (B166850) scaffold make it an ideal component for the construction of various porous organic materials. These materials are of significant interest due to their potential applications in gas storage and separation. The inefficient packing of the paddle-wheel-shaped triptycene units in polymeric frameworks leads to the formation of porous structures with notable gas storage capabilities. nih.gov
Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs) Utilizing 2,3,6,7,12,13-Hexabromotriptycene as a 3D Node
The three-dimensional structure of triptycene makes it a valuable building block for the synthesis of 3D Covalent Organic Frameworks (COFs). mdpi.com The incorporation of the triptycene skeleton into 3D COF structures enhances their chemical and physical properties, providing architectural stability, increased free volume, and lower density. mdpi.com This results in materials with high thermal stability and good adsorption capacities for gases like CO2, H2, and CH4. mdpi.com
For instance, a set of triptycene-based and organic Schiff-base-linked polymers (TBOSBLs) were synthesized by connecting triptycene motifs with 1,3,5-triformylphloroglucinol units. nih.gov These amorphous and thermally stable porous organic polymers (POPs) exhibited reasonable surface areas (up to 649 m²/g) and were effective sorbents for small gas molecules, showing selectivity for CO2 over N2. nih.gov
Design Principles for Hierarchical Porosity and High Surface Area
The design of porous organic materials with hierarchical porosity and high surface area often relies on the principle of reticular chemistry, where the geometry and compatibility of the building blocks dictate the final structure. mdpi.com The rigid and contorted nature of triptycene-based building blocks is instrumental in creating materials with significant porosity. mdpi.com
A key strategy involves combining rigid, contorted skeletons like triptycene with flexible linkers. mdpi.com This approach helps to prevent the structural collapse that can occur in frameworks made predominantly of flexible components. mdpi.com The result is the formation of materials with both micropores (pore width < 2 nm) and mesopores (2 nm < pore width < 50 nm), leading to hierarchical porosity. nih.govsci-hub.se This hierarchical structure is beneficial for applications such as gas storage and separation, as the different pore sizes can play distinct roles in adsorption and transport.
| Material | Building Blocks | BET Surface Area (m²/g) | Pore Size | Key Features |
| TBOSBLs | Triptycene, 1,3,5-triformylphloroglucinol | Up to 649 | Nanoporous (<100 nm) | Amorphous, thermally stable, CO2/N2 selectivity. nih.gov |
| Trip-COF 1 | Triptycene core | - | 4.0 nm | Non-interpenetrated structure, honeycomb nanochannels. rsc.org |
| JUC-568 | [2,3,6,7,14,15-hexakis(4-formylphenyl)Triptycene], 1,3,5-tris(4-aminophenyl)triazine | - | - | ceq topology. mdpi.com |
| JUC-569 | [2,3,6,7,14,15-hexakis(4-formylphenyl)Triptycene], 2,3,6,7,14,15-hexa(3′,5′-diisopropyl-4′-amino) Triptycene | - | - | acs topology, good thermal stability (~400 °C). mdpi.com |
| TPE-HPP & DPT-HPP | Tetraphenylethene or 4-(5,6-diphenyl-1H-benzimidazol-2-yl)-triphenylamine, 1,4-bis(chloromethyl)benzene | Up to 1000 | Microporous | High thermal stability, high specific capacitance (DPT-HPP). mdpi.comresearchgate.net |
Rational Integration of Functional Groups for Enhanced Adsorption and Separation
The versatility of the triptycene scaffold allows for the incorporation of various functional groups to tailor the properties of the resulting porous materials. mdpi.com This functionalization is a key strategy for enhancing adsorption capacity and selectivity for specific molecules.
For example, a hypercrosslinked polymer with amino functionality derived from triptycene (TBMP-NH2) was designed for CO2 capture. kfupm.edu.sa The amino groups provide polar sites that interact favorably with CO2, leading to a high CO2 adsorption capacity and good selectivity over N2 and CH4. kfupm.edu.sa The microporous nature of the polymer, with a high BET surface area of 866 m²/g, also contributes significantly to its performance. kfupm.edu.sa
In another example, porous organic copolymers of triptycene and crown ether (POP-TCE-15) were prepared for the removal of organic dyes from aqueous solutions. nih.gov The introduction of crown ether units into the polymer framework significantly enhanced the affinity for dye molecules, resulting in high adsorption capacities. nih.gov
Triptycene-Based Polymers of Intrinsic Microporosity (PIMs) and Hypercrosslinked Polymers (HCPs)
Polymers of Intrinsic Microporosity (PIMs) are a class of materials that exhibit microporosity without having a covalently bonded network structure. researchgate.net They are typically solution-processable and derive their porosity from inefficient chain packing. researchgate.netcanada.ca Triptycene derivatives are excellent monomers for creating PIMs due to their rigid and contorted shape, which prevents efficient packing. researchgate.neted.ac.uk
Network PIMs derived from triptycene monomers with alkyl groups at the bridgehead positions have been shown to have tunable gas adsorption properties. researchgate.net The length and branching of the alkyl chains influence the resulting microporosity, with shorter or branched chains leading to higher surface areas. researchgate.net These materials have demonstrated impressive hydrogen adsorption capacities. researchgate.net
Hypercrosslinked polymers (HCPs) are another class of porous materials that can be synthesized from triptycene-based building blocks. sci-hub.se These materials are typically formed through Friedel-Crafts reactions, resulting in robust and thermally stable networks. sci-hub.sekfupm.edu.sa A triptycene-based microporous hypercrosslinked polymer with amino functionality (TBMP-NH2) exhibited a high BET surface area of 866 m²/g and demonstrated excellent CO2 adsorption capacity and selectivity. kfupm.edu.sa
| Polymer Type | Monomers | Key Features |
| Network-PIMs | Triptycene with alkyl groups | Tunable gas adsorption, high H2 adsorption. researchgate.net |
| TBMP-NH2 (HCP) | Triptycene-based | Amino functionality for selective CO2 capture, high surface area. kfupm.edu.sa |
| POP-TCE-15 (Copolymer) | Triptycene, Crown ether | High affinity for organic dyes. nih.gov |
Supramolecular Chemistry and Engineered Molecular Assemblies
The rigid and well-defined three-dimensional structure of triptycene makes it an excellent scaffold for applications in supramolecular chemistry. mdpi.com Its unique shape allows for the precise spatial arrangement of functional groups, enabling the construction of complex, engineered molecular assemblies.
Triptycene-Based Supramolecular Scaffolds for 2D and 3D Organization
Triptycene derivatives serve as versatile building blocks for creating both two-dimensional (2D) and three-dimensional (3D) supramolecular structures. Their rigid framework directs the organization of molecules into well-defined architectures.
For example, the self-assembly of a rigid triptycene derivative through hydrogen bonds can lead to a porous crystal with one-dimensional channels. researchgate.net This demonstrates the ability of triptycene to guide the formation of ordered porous structures through non-covalent interactions.
Furthermore, triptycene-like naphthopleiadene, which can be synthesized more readily than many triptycene derivatives, has been shown to be a useful scaffold for creating supramolecular structures and polymers. ed.ac.uk This includes the preparation of a rigid cavitand, a microporous network polymer, and a solution-processable polymer of intrinsic microporosity, highlighting the potential of triptycene-like structures in materials chemistry. ed.ac.uk
Directing Molecular Recognition and Host-Guest Systems
The well-defined cavity and the potential for specific interactions make triptycene derivatives excellent candidates for host-guest chemistry and molecular recognition. mdpi.comthno.org The rigid structure of the triptycene framework allows for the creation of pre-organized pockets that can selectively bind guest molecules. nih.gov
Research has demonstrated that triptycene-based hosts can form stable inclusion complexes with a variety of guest molecules. nih.gov For instance, hexacationic cage molecules containing two trispyridiniumtriazine platforms bridged in a face-to-face manner can recognize a diversity of π-electron–rich guests. nih.gov The binding is driven by host-guest π-π interactions, with the distance between the guest and the triptycene platforms being around 3.3 Å. nih.gov This capability to encapsulate guest molecules can lead to the stabilization of otherwise reactive species. nih.gov
The table below summarizes the types of guest molecules that have been shown to form inclusion complexes with triptycene-based cage molecules.
| Guest Molecule | Type of Interaction | Reference |
| Naphthalene | π-π stacking | nih.gov |
| Anthracene (B1667546) | π-π stacking | nih.gov |
| Phenanthrene | π-π stacking | nih.gov |
| Pyrene | π-π stacking | nih.gov |
| Triphenylene | π-π stacking | nih.gov |
| Perylene | π-π stacking | nih.gov |
| Corannulene | π-π stacking | nih.gov |
Self-Assembly of Triptycene Derivatives into Ordered Structures
The rigid and symmetric nature of triptycene derivatives promotes their self-assembly into highly ordered two-dimensional (2D) and three-dimensional (3D) structures. mdpi.comnih.gov This bottom-up approach is crucial for the fabrication of functional materials with precise molecular arrangements.
Studies using scanning tunneling microscopy have revealed that triptycene derivatives with anthracene blades can self-assemble on Au(111) surfaces. nih.gov The adsorption mode and the resulting supramolecular structure are highly dependent on the molecule-surface interactions. nih.gov For example, on a pristine Au(111) surface, the molecules adsorb with two anthracene blades lying flat, leading to a densely packed structure. nih.gov In contrast, on an iodine-passivated Au(111) surface, the molecules stand on their three anthracene blades, forming a porous structure. nih.gov
Furthermore, 1,8,13-trisubstituted triptycenes exhibit a strong tendency to form well-defined, dense 2D hexagonal structures through a nested packing of their aromatic blades. acs.org This predictable self-assembly behavior is advantageous for creating uniform and ordered monolayers on surfaces. acs.org The bromine atoms in this compound can participate in halogen bonding, which is a directional interaction that can be exploited to control the self-assembly process and create specific polymorphic structures. rsc.org
Development of Advanced Functional Materials
The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks for a variety of advanced functional materials. mdpi.com
Optoelectronic Materials and Singlet Fission Chromophores
Triptycene derivatives are being explored for their potential in optoelectronic applications, particularly as singlet fission chromophores. digitellinc.com Singlet fission is a process where a singlet exciton (B1674681) is converted into two triplet excitons, a phenomenon that could significantly enhance the efficiency of solar cells. digitellinc.comyoutube.com
The rigid triptycene scaffold can be used to control the intermolecular packing of chromophores, which is a critical factor in determining the efficiency of singlet fission. digitellinc.com By carefully designing the triptycene derivatives, it is possible to create molecular arrangements that promote high triplet pair yields and long lifetimes. digitellinc.com While direct studies on this compound in this context are not extensively detailed in the provided results, the general principles of using triptycene scaffolds to manipulate chromophore packing are well-established for other derivatives like those of pentacene. digitellinc.comnih.gov
Components for Organic Electronic Devices
The ordered self-assembly and tunable electronic properties of triptycene derivatives make them promising components for organic electronic devices. Their rigid structure can contribute to the formation of stable and well-defined active layers in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The ability to form uniform, densely packed self-assembled monolayers with controlled molecular orientation is particularly important for optimizing charge transport and device performance. acs.org While specific device data for this compound is not available in the search results, the foundational studies on the self-assembly of related triptycene derivatives strongly suggest their potential in this area. nih.govacs.org
Application as Ligands in Metal-Catalyzed Transformations
Triptycene derivatives can be functionalized to act as ligands for transition metal catalysts. mdpi.comresearchgate.net The rigid triptycene backbone can create a well-defined and sterically hindered environment around the metal center, influencing the activity and selectivity of the catalyst. nih.gov
For example, a monophosphine ligand derived from triptycene, 1-methoxy-8-(diphenylphosphino)triptycene, has been shown to be effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov The chiral environment provided by the triptycene scaffold can also be exploited for asymmetric catalysis. nih.gov
A novel triptycene-derived tris-bidentate bridging dithiolene ligand precursor has been synthesized from a derivative of this compound. ed.ac.uk This precursor can be deprotected to form triptycene-2,3,6,7,14,15-hexakis(thiolate), which can then be used to create tri-nuclear mixed ligand metal dithiolene complexes with metals like nickel and platinum. ed.ac.uk
Below is a table of representative metal-catalyzed reactions where triptycene-based ligands have been employed.
| Reaction | Catalyst/Ligand System | Reference |
| Suzuki-Miyaura cross-coupling | Pd(OAc)2 / 1-Methoxy-8-(diphenylphosphino)triptycene | nih.gov |
| Asymmetric hydrosilylation of styrene | Palladium / Optically active 1-Methoxy-8-(diphenylphosphino)triptycene | nih.gov |
| Formation of Tri-nuclear Mixed Ligand Metal Dithiolene Complexes | [NiCl2(BPY)] or [PtCl2(BPY)] / triptycene-2,3,6,7,14,15-hexakis(thiolate) | ed.ac.uk |
Computational and Theoretical Investigations of 2,3,6,7,12,13 Hexabromotriptycene Systems
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the electronic nature of 2,3,6,7,12,13-hexabromotriptycene. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which govern its reactivity, optical, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. DFT calculations can predict key molecular and material properties. For instance, general reviews of triptycene (B166850) derivatives show that DFT is employed to analyze interactions and explain the role of metal types in synthetic pathways through Natural Bond Orbital (NBO) analysis. mdpi.com It can also be used to determine geometric properties like bond lengths and angles. nih.gov
For this compound, a typical DFT study would involve geometry optimization to find the lowest energy structure. From this, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a critical parameter, providing an estimate of the molecule's chemical reactivity and the energy required for electronic excitation.
Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is illustrative of typical DFT outputs and is not based on a specific published study for this exact molecule.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to electronic stability and color |
| Dipole Moment | ~0 D | Expected due to the molecule's high symmetry |
| Mulliken Atomic Charges | C: varied, Br: negative | Shows charge distribution across the molecule |
First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are employed to gain deep mechanistic insights. These calculations are particularly valuable for understanding reaction mechanisms and dynamic processes at the atomic level.
In the context of materials synthesized from this compound, first-principles calculations have been used to understand the properties of the resulting polymers. For example, in studies of porous organic polymers created using this monomer, first-principles calculations helped elucidate that the high activity for generating singlet oxygen derived from the 3D conjugated periodic structures of the final material. researchgate.netresearchgate.netresearchgate.netresearchgate.net These calculations can model reaction pathways, identify transition states, and determine activation energies, providing a clear picture of how the monomer participates in polymerization and interacts with other species.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a rigid molecule like this compound, MD simulations are less about exploring vast conformational changes (as the core structure is not flexible) and more about understanding its interactions with surrounding molecules, such as solvents or other monomers.
MD simulations can reveal:
Intermolecular Packing: How molecules of this compound would arrange themselves in a condensed phase or crystal, governed by non-covalent interactions like van der Waals forces and halogen bonding.
Solvation: The structure and dynamics of solvent molecules around the triptycene core.
Guest Interactions: How the molecule's shape and voids might interact with smaller guest molecules, which is relevant for sensing and adsorption applications.
While specific MD studies on this monomer are not readily found, such simulations are crucial for designing and understanding the behavior of the microporous polymers derived from it.
Predicting Performance in Adsorption, Sensing, and Electronic Applications
Computational models are instrumental in predicting the performance of molecules in specific applications before undertaking lengthy and costly experimental synthesis and testing. The unique, rigid, and shape-persistent structure of this compound makes it an attractive candidate as a building block for materials with applications in gas storage, sensing, and electronics.
Computational screening can predict the adsorption properties of materials built from this monomer. For instance, network polymers of intrinsic microporosity (network-PIMs) derived from triptycene monomers have been computationally and experimentally studied for gas adsorption, with their performance being tunable based on the specific structure. researchgate.net Although these studies focus on the final polymer, the properties of the monomer unit are the starting point for these predictions. Grand Canonical Monte Carlo (GCMC) simulations are a common technique used to predict gas adsorption isotherms in porous materials derived from such monomers. researchgate.net
Table 2: Predicted Performance Characteristics for Materials Derived from this compound (Note: This table summarizes predicted or observed characteristics of materials that use this compound as a building block.)
| Application Area | Predicted/Observed Performance Metric | Computational Method | Reference |
| Gas Adsorption (H₂) | High surface area (tunable from 618–1760 m²/g) leads to significant H₂ uptake in derived PIMs. | GCMC Simulations, DFT | researchgate.net |
| Bacteria Sensing/Removal | Derived polymers show robust singlet oxygen production, enabling colorimetric detection of bacteria. | First-Principles Calculations | researchgate.netresearchgate.net |
| Electronic Properties | The monomer is used to create polymers with narrow band gaps suitable for electronic applications. | First-Principles Calculations | researchgate.netresearchgate.net |
These predictions guide experimental efforts by identifying the most promising structures and functional groups for achieving desired material properties.
Structural Engineering and Crystal Architecture Design Utilizing Brominated Triptycenes
Principles of Crystal Engineering with Triptycene (B166850) Derivatives
Crystal engineering with triptycene derivatives is fundamentally based on the predictable control of intermolecular interactions to construct desired crystalline architectures. The unique three-bladed propeller shape of the triptycene core prevents close packing and creates significant free volume, a characteristic that is highly sought after for the development of porous materials. nih.gov The introduction of functional groups, particularly bromine atoms, onto the triptycene framework allows for the exploitation of specific and directional non-covalent interactions.
The end-capping of polycyclic aromatic compounds with triptycene units has emerged as a successful strategy to control crystal packing. nih.gov This approach helps to prevent the typical herringbone or pi-stacked arrangements often observed in planar aromatic systems, thereby enabling the formation of more complex and functional solid-state structures. nih.gov By dictating the spatial arrangement of molecules, crystal engineering with brominated triptycenes can influence crucial material properties such as charge transport and solubility. nih.gov
Role of Halogen Bonding and Other Non-Covalent Interactions in Solid-State Assembly
Halogen bonding is a highly directional, non-covalent interaction that plays a pivotal role in the crystal engineering of brominated compounds. acs.orgresearchgate.net It occurs between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. youtube.com In brominated triptycenes, the bromine atoms act as halogen bond donors, guiding the self-assembly of the molecules into predictable supramolecular architectures. The strength and directionality of these bonds, which follow the trend I > Br > Cl > F, are key to the rational design of crystalline materials. researchgate.net
Beyond halogen bonding, other non-covalent interactions are also critical in the solid-state assembly of triptycene derivatives. These include:
C-H···π Interactions: The interaction between the C-H bonds of one molecule and the π-system of an adjacent molecule is another significant force in directing crystal packing. nih.govrsc.org
The interplay of these various non-covalent interactions dictates the final crystal structure and, consequently, the material's properties.
Directing Molecular Packing and Polymorphism in Triptycene-Based Cocrystals
Cocrystallization, the process of forming a crystalline solid from two or more different molecular components, is a powerful strategy for modulating the physical and chemical properties of materials. ijsra.net In the context of triptycene derivatives, cocrystallization allows for the introduction of new intermolecular interactions and the fine-tuning of the crystal packing.
The formation of cocrystals can lead to polymorphism, a phenomenon where a substance can exist in more than one crystalline form. researchgate.net These different polymorphs can exhibit distinct properties, such as solubility and stability. researchgate.net By carefully selecting co-formers that can engage in specific non-covalent interactions with the brominated triptycene, it is possible to direct the formation of a desired polymorph with optimized characteristics. The ability to control polymorphism is of significant interest in the development of new materials with tailored functionalities. ijsra.net
Crystallographic Studies and Structure-Property Relationships in Brominated Triptycene Systems
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in a crystal. nih.gov Crystallographic studies of brominated triptycenes, such as 2,3,6,7,12,13-Hexabromotriptycene, provide invaluable insights into their solid-state structures and the nature of the intermolecular interactions at play.
One of the known crystal structures of this compound crystallizes in the monoclinic space group P 1 21/n 1. nih.gov The detailed analysis of such crystal structures allows for the establishment of structure-property relationships. For instance, the specific packing arrangement and the presence of intermolecular voids can be directly correlated with a material's porosity and gas sorption capabilities. Similarly, the pathways for intermolecular electronic communication, dictated by the crystal packing, are crucial for determining the charge transport properties of organic semiconductors.
Crystallographic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₈Br₆ |
| Molecular Weight | 727.7 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| Unit Cell Dimensions | |
| a | 15.4178 Å |
| b | 9.5733 Å |
| c | 15.4178 Å |
| α | 90.00° |
| β | 117.43° |
| γ | 90.00° |
| Volume | |
| Z | 4 |
Data sourced from PubChem CID 3014757. nih.gov
Future Research Trajectories and Emerging Paradigms in 2,3,6,7,12,13 Hexabromotriptycene Chemistry
Novel Synthetic Methodologies for Enhanced Control and Scalability
The advancement of 2,3,6,7,12,13-Hexabromotriptycene chemistry is intrinsically linked to the development of synthetic methodologies that offer greater control over its structure and can be scaled up for practical applications. While traditional methods for triptycene (B166850) synthesis, such as the Diels-Alder reaction between anthracenes and benzynes, are well-established, they often lack regioselectivity and can be difficult to scale. nih.gov
Future research is likely to focus on novel synthetic routes that address these challenges. One promising avenue is the development of new benzyne (B1209423) precursors and reaction conditions that improve the yield and scalability of the Diels-Alder cycloaddition. nih.gov Additionally, post-synthesis functionalization of the triptycene core is a key area of development. The six bromine atoms on the this compound molecule serve as versatile handles for introducing a wide range of functional groups through cross-coupling reactions. However, achieving selective functionalization at specific bromine positions remains a significant challenge. Methodologies that allow for the controlled, stepwise substitution of the bromine atoms would enable the synthesis of precisely engineered triptycene derivatives with tailored properties.
Furthermore, there is a growing interest in developing more sustainable and efficient synthetic protocols. This includes the use of catalysis to lower reaction temperatures and reduce waste, as well as the exploration of flow chemistry techniques for continuous and scalable production. The development of a robust and scalable synthesis for this compound is crucial for its widespread application in materials science. rsc.org
Integration of this compound into Hybrid and Composite Materials
The rigid and sterically demanding nature of the triptycene scaffold makes this compound an excellent candidate for creating materials with significant free volume and porosity. nih.gov Its integration into hybrid and composite materials is a burgeoning area of research with the potential to yield materials with novel properties and functionalities.
Polymer Composites: The incorporation of this compound into polymer matrices can significantly alter their physical and chemical properties. For instance, its rigid structure can enhance the thermal stability and mechanical strength of polymers. Furthermore, functionalized derivatives of hexabromotriptycene can be used to introduce specific functionalities into a polymer composite, such as flame retardancy or altered optical properties. Research in this area will likely focus on understanding the structure-property relationships in these composites and developing methods for achieving homogeneous dispersion of the triptycene moiety within the polymer matrix.
| Material Type | Potential Advantages of Incorporating this compound |
| Porous Organic Polymers (POPs) | High surface area, enhanced gas sorption and separation capabilities. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Tunable porosity, potential for catalytic applications. osti.govnih.gov |
| Polymer Composites | Improved thermal stability, enhanced mechanical properties, introduction of specific functionalities. |
Exploration of New Application Frontiers in Diverse Scientific Disciplines
The unique structural and electronic properties of this compound and its derivatives open up possibilities for their use in a wide range of scientific disciplines. nih.govnih.gov While some applications are already being explored, the full potential of this compound is yet to be realized.
Optoelectronics and Sensing: The rigid triptycene core can act as a scaffold to hold chromophores in a well-defined spatial arrangement, preventing aggregation-induced quenching of fluorescence. This makes triptycene derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgmdpi.com The bromine atoms on this compound can be substituted with various electroactive and photoactive groups to tune the material's optical and electronic properties. rsc.org
Membrane-based Gas Separation: The intrinsic microporosity of triptycene-containing polymers makes them attractive for use in gas separation membranes. The rigid, contorted structure of the triptycene units disrupts efficient polymer chain packing, creating free volume elements that can facilitate the selective transport of certain gases. nih.gov Future research will likely focus on designing and synthesizing novel triptycene-based polymers with optimized free volume architecture for specific gas separation applications.
Chiroptical Materials: The synthesis of chiral triptycene derivatives is an emerging area of research. These molecules can exhibit unique chiroptical properties, such as circularly polarized luminescence (CPL), which are of interest for applications in displays, optical data storage, and spintronics. The development of synthetic methods to introduce chirality into the triptycene scaffold, starting from precursors like this compound, will be crucial for advancing this field. acs.org
Advanced Theoretical Modeling for Predictive Material Design
Advanced theoretical modeling and computational chemistry are becoming increasingly indispensable tools for the rational design of new materials. In the context of this compound chemistry, these methods can provide valuable insights into the structure, properties, and reactivity of this molecule and the materials derived from it.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, vibrational spectra, and reactivity of this compound and its derivatives. researchgate.net These calculations can help in understanding the effects of different functional groups on the molecule's properties and in predicting the outcomes of chemical reactions. This predictive capability can guide synthetic efforts and accelerate the discovery of new materials with desired functionalities.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of triptycene-based materials, such as polymers and MOFs. nih.gov These simulations can provide detailed information about the packing of molecules in the solid state, the diffusion of guest molecules within porous materials, and the mechanical properties of polymer composites. For example, MD simulations have been used to study the transport of gases in triptycene-based polyimide membranes, providing insights that are crucial for the design of more efficient gas separation membranes. nih.gov
Predictive Modeling of Material Properties: By combining computational chemistry methods with machine learning algorithms, it may be possible to develop models that can predict the properties of new triptycene-based materials before they are synthesized. This data-driven approach could significantly accelerate the materials discovery process by allowing researchers to screen large numbers of virtual compounds and identify the most promising candidates for experimental investigation.
| Computational Method | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. researchgate.net |
| Molecular Dynamics (MD) | Simulation of molecular packing, diffusion in porous materials, and mechanical properties. nih.gov |
| Predictive Modeling | High-throughput screening of virtual compounds to identify promising new materials. |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2,3,6,7,12,13-Hexabromotriptycene, and how is reaction progress monitored?
- Methodological Answer : The synthesis involves brominating triptycene using iron filings and bromine in a six-fold electrophilic substitution reaction. Key steps include:
Bromination : Triptycene is refluxed with bromine and iron catalyst for ~70 hours, monitored via ex-situ ¹H NMR to track the disappearance of starting material and intermediates .
Purification : Crude product is washed with chloroform/petroleum ether and recrystallized to yield a white powder. Purity is confirmed by ¹H NMR (single peak for product) and mass spectrometry (MS) .
- Monitoring : Collect samples at intervals (e.g., 44, 52, 68 hours) and analyze via NMR. Disappearance of triptycene’s aromatic protons and emergence of a single product peak indicate completion .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution pattern and purity. For example, the absence of aromatic protons in the final product distinguishes it from intermediates .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M]+ peak at m/z 1054 for hexabrominated product) .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtained, though challenges exist due to limited solubility .
Q. How does the bromination pattern influence reactivity in cross-coupling reactions?
- Methodological Answer : The symmetry and steric hindrance of bromine atoms at positions 2,3,6,7,12,13 dictate reactivity. For example:
- Suzuki Coupling : Bromine atoms at these positions enable precise coordination in reticular synthesis of metal-organic frameworks (MOFs), as steric effects may slow coupling kinetics .
- Pd-Catalyzed Reactions : Bromine positions affect catalytic efficiency; bulky substituents require optimized ligand systems (e.g., bulky phosphines) to prevent side reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bromination positions (e.g., 2,3,6,7,12,13 vs. 2,3,6,7,14,15)?
- Methodological Answer :
- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish between isomers. For example, 2,3,6,7,12,13 and 2,3,6,7,14,15 isomers show distinct coupling patterns in NOESY spectra .
- Reaction Optimization : Adjust bromination conditions (e.g., solvent polarity, temperature) to favor specific substitution patterns. Evidence suggests higher bromine concentration may drive substitution at sterically hindered positions .
- Literature Comparison : Cross-reference synthetic protocols (e.g., iron vs. AlCl₃ catalysts) to identify factors influencing regioselectivity .
Q. What strategies enhance the use of this compound in reticular synthesis of nanoporous materials?
- Methodological Answer :
- Ligand Design : Utilize its 12-connecting geometry to construct hexagonal prismatic MOFs. For example, coupling with boronate esters via Suzuki-Miyaura reactions creates rigid, high-surface-area frameworks .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility during MOF assembly, critical for achieving long-range order .
- Post-Synthetic Modification : Introduce functional groups (e.g., -NH₂ via Buchwald-Hartwig amination) to tailor pore chemistry .
Q. How can researchers address contradictions in reaction yields between small-scale and scaled-up syntheses?
- Methodological Answer :
- Kinetic Studies : Perform in-situ monitoring (e.g., Raman spectroscopy) to identify bottlenecks in bromination at larger scales .
- Purification Adjustments : Scale recrystallization by testing solvent ratios (e.g., CHCl₃/PE gradients) to maintain purity >95% .
- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of intermediates, which may reduce yields during prolonged reflux .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s thermal stability be reconciled?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert (N₂) vs. oxidative (air) atmospheres. Discrepancies may arise from oxidation of bromine substituents .
- Computational Modeling : Use DFT calculations to predict stability of bromine positions under varying conditions, guiding experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
